![molecular formula C13H16N2O B3385916 1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one CAS No. 676607-38-8](/img/structure/B3385916.png)
1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one
Overview
Description
1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds and has a unique structure that makes it an attractive target for drug discovery.
Mechanism of Action
The mechanism of action of 1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or the progression of neurological disorders.
Biochemical and Physiological Effects:
1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one in lab experiments is its unique structure, which makes it an attractive target for drug discovery. It also has a broad range of potential therapeutic applications, which makes it a versatile compound for research. However, one of the limitations of using this compound is its complex synthesis, which can be challenging and time-consuming.
Future Directions
There are several future directions for research on 1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one. One potential direction is to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Additionally, further research could be done to optimize the synthesis of this compound and develop more efficient methods for its production.
Scientific Research Applications
1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antifungal, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
spiro[1,2-dihydroisoquinoline-4,4'-piperidine]-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-12-13(5-7-14-8-6-13)11-4-2-1-3-10(11)9-15-12/h1-4,14H,5-9H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQLWRVBQFPWDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3CNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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